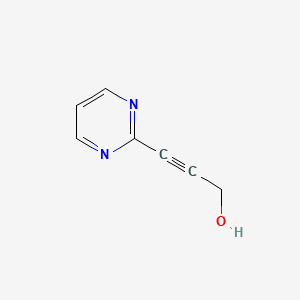

3-(Pyrimidin-2-yl)prop-2-yn-1-ol

Descripción

The exact mass of the compound 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Pyrimidin-2-yl)prop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrimidin-2-yl)prop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-pyrimidin-2-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDFCZIYPKOIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260441-08-5 | |

| Record name | 3-(pyrimidin-2-yl)prop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-(Pyrimidin-2-yl)prop-2-yn-1-ol: Synthesis, Properties, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrimidin-2-yl)prop-2-yn-1-ol is a heterocyclic organic compound that incorporates a pyrimidine ring and a propargyl alcohol moiety. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules and pharmaceuticals. The presence of the terminal alkyne and primary alcohol functionalities in the propargyl group offers a versatile handle for further chemical modifications, making this compound a potentially valuable building block in drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and potential reactivity, offering a foundational understanding for researchers exploring its applications.

While specific experimental data for 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is not extensively available in public literature, this guide leverages established principles of organic chemistry and data from analogous compounds to provide a robust and scientifically grounded technical overview.

Molecular Structure and Nomenclature

The structure of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol consists of a pyrimidine ring substituted at the 2-position with a prop-2-yn-1-ol group.

Caption: Molecular structure of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol.

Systematic IUPAC Name: 3-(Pyrimidin-2-yl)prop-2-yn-1-ol

Synthesis

The most logical and widely employed method for the synthesis of 2-alkynylpyrimidines is the Sonogashira cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Proposed Synthetic Route: Sonogashira Coupling

The synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol would involve the coupling of a 2-halopyrimidine (such as 2-chloropyrimidine or 2-bromopyrimidine) with propargyl alcohol.

Caption: Proposed synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol via Sonogashira coupling.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[4][5][6]

Materials:

-

2-Bromopyrimidine (1.0 eq)

-

Propargyl alcohol (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

-

Copper(I) iodide (CuI, 0.1 eq)

-

Triethylamine (Et₃N, 2.5 eq)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyrimidine, Pd(PPh₃)₄, and CuI.

-

Add the anhydrous, degassed solvent to dissolve the solids.

-

Add triethylamine to the reaction mixture.

-

Slowly add propargyl alcohol to the stirred solution at room temperature.

-

The reaction mixture is then heated to a suitable temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-(pyrimidin-2-yl)prop-2-yn-1-ol.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.

-

Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle. Degassing the solvent removes dissolved oxygen.

-

Copper(I) Co-catalyst: The copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which is more reactive towards the palladium complex, thereby accelerating the reaction rate.

-

Base: The amine base is required to neutralize the hydrogen halide (HBr or HCl) that is formed during the reaction, which would otherwise protonate the alkyne and inhibit the reaction.

-

Excess Alkyne: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable halopyrimidine.

Physical Properties

As direct experimental data is scarce, the physical properties of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Observation | Rationale/Comparison |

| Molecular Formula | C₇H₆N₂O | Based on its chemical structure. |

| Molecular Weight | 134.14 g/mol | Calculated from the molecular formula. |

| Physical State | Solid at room temperature | The related isomer, 3-(pyrimidin-5-yl)prop-2-yn-1-ol, is a solid.[7] |

| Melting Point | Not available (likely >100 °C) | Aromatic and heterocyclic compounds with similar molecular weights often have melting points in this range. For example, 3-phenyl-2-propyn-1-ol has a melting point of 119-122 °C.[8] |

| Boiling Point | Not available | Will likely decompose upon heating at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMF, methanol), moderately soluble in water. | Pyrimidine itself is soluble in water and many organic solvents.[9] The presence of the hydroxyl group will enhance water solubility through hydrogen bonding. Studies on other pyrimidine derivatives show good solubility in DMF and methanol.[1][10] |

Chemical Properties and Reactivity

The chemical reactivity of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is dictated by its three key functional groups: the pyrimidine ring, the alkyne, and the primary alcohol.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitrogen atoms. However, the alkynyl substituent at the 2-position will influence the electron density and reactivity of the ring.

Reactivity of the Alkyne Group

The terminal alkyne is a versatile functional group that can undergo a variety of reactions:[11][12]

-

Further Sonogashira Couplings: The terminal C-H bond of another alkyne could potentially react under similar conditions, though this is less likely with the hydroxyl group present.

-

Click Chemistry: The alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

-

Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using various hydrogenation catalysts.

-

Addition Reactions: The alkyne can undergo electrophilic and nucleophilic addition reactions.

Reactivity of the Hydroxyl Group

The primary alcohol can undergo typical alcohol reactions:

-

Oxidation: Oxidation can convert the primary alcohol to an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

-

Esterification: Reaction with carboxylic acids or their derivatives will form esters.

-

Etherification: Reaction with alkyl halides under basic conditions will form ethers.

Spectral Data (Predicted)

The following spectral data are predicted based on the analysis of similar structures and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the propargyl protons. The chemical shifts of pyrimidine protons are influenced by the electronegative nitrogen atoms and the substituent.[13][14][15]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Pyrimidine H-4, H-6 | ~8.8 - 9.2 | Doublet | These protons are adjacent to the ring nitrogens and are significantly deshielded. |

| Pyrimidine H-5 | ~7.4 - 7.6 | Triplet | This proton is further from the nitrogen atoms and will appear at a higher field. |

| -CH₂- | ~4.5 - 4.7 | Singlet or Doublet | The methylene protons are adjacent to an electronegative oxygen and an sp-hybridized carbon. |

| -OH | Variable | Broad Singlet | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyrimidine carbons are characteristic of electron-deficient aromatic systems.[16][17][18][19]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrimidine C-2 | ~158 - 162 | This carbon is attached to two nitrogen atoms and the alkyne, leading to a downfield shift. |

| Pyrimidine C-4, C-6 | ~155 - 158 | These carbons are adjacent to nitrogen atoms. |

| Pyrimidine C-5 | ~120 - 125 | This carbon is the least affected by the nitrogen atoms. |

| Alkyne C≡C | ~80 - 95 | Typical range for sp-hybridized carbons. |

| -CH₂OH | ~50 - 55 | This carbon is attached to an oxygen atom. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[20][21][22][23]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C≡C (alkyne) | 2100 - 2260 (weak) | Stretching |

| C=N, C=C (pyrimidine ring) | 1400 - 1600 | Stretching |

| C-O (alcohol) | 1050 - 1260 | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the stability of the pyrimidine ring and the lability of the propargyl alcohol side chain.[24][25][26][27][28] Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules like HCN and rearrangements of the ring structure. The side chain could undergo fragmentation via loss of the hydroxyl group or cleavage of the C-C bonds.

Conclusion

3-(Pyrimidin-2-yl)prop-2-yn-1-ol represents a promising, yet underexplored, chemical entity. Its synthesis via the robust and versatile Sonogashira coupling is highly feasible. The presence of the reactive pyrimidine ring, alkyne, and alcohol functionalities provides a rich platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide, by consolidating predicted properties and established synthetic methodologies, serves as a valuable resource for scientists embarking on the study and utilization of this intriguing molecule. Further experimental validation of the predicted data is a necessary next step to fully unlock the potential of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol.

References

-

Solubility of Pyrimidine. (n.d.). Solubility of Things. Retrieved February 23, 2026, from [Link]

- Ali, M. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 4(3), 968-973.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2023). Applied Science and Biotechnology Journal for Advanced Research.

- Singh, K., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Wikipedia contributors. (2024, February 19). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]

- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters, 9(2), 123-127.

- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014).

- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (1979). Canadian Journal of Chemistry, 57(15), 2053-2062.

-

FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

- Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). Journal of the American Society for Mass Spectrometry, 20(6), 1143-1153.

-

1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one Properties. (n.d.). EPA. Retrieved February 23, 2026, from [Link]

- Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. (1957). Journal of the American Chemical Society, 79(13), 3575-3578.

- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str

-

3-(2-Pyridyl)-2-propen-1-ol. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

3-(Pyridin-2-YL)propanal. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2005). Journal of Molecular Structure, 786(1-3), 1-13.

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7).

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016).

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Magnetic Resonance in Chemistry, 35(8), 535-540.

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Chemical shifts. (n.d.). Retrieved February 23, 2026, from [Link]

- Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation. (2009). Journal of the American Chemical Society, 131(34), 12056-12057.

- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 10(4), 389-406.

-

13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved February 23, 2026, from [Link]

- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (2006). Magnetic Resonance in Chemistry, 44(6), 615-626.

-

Alkyne Reactivity. (n.d.). Michigan State University. Retrieved February 23, 2026, from [Link]

-

1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. Retrieved February 23, 2026, from [Link]

-

3-(Pyridin-2-yl)prop-2-en-1-ol. (n.d.). Pharmaffiliates. Retrieved February 23, 2026, from [Link]

-

1H NMR Chemical Shift. (2022). Oregon State University. Retrieved February 23, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

- 3-PHENYL-2-PROPYN-1-OL - Safety D

- Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. (2025). BenchChem.

- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (2026). Testbook.

- A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (2019). Chemistry – A European Journal, 25(48), 11215-11219.

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1991). DTIC.

- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2014). KAUST Repository.

- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2020). Molecules, 25(17), 3949.

- Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 55-61.

-

3-(pyridin-2-yl)prop-2-yn-1-ol. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. DSpace [repository.kaust.edu.sa]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. 3-PHENYL-2-PROPYN-1-OL - Safety Data Sheet [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. scispace.com [scispace.com]

- 11. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies | MDPI [mdpi.com]

- 12. Alkyne Reactivity [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 16. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. testbook.com [testbook.com]

- 20. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. sphinxsai.com [sphinxsai.com]

- 25. article.sapub.org [article.sapub.org]

- 26. researchgate.net [researchgate.net]

- 27. cdnsciencepub.com [cdnsciencepub.com]

- 28. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Privilege: A Technical Guide to Scaffold Optimization

Introduction: The "Privileged" Architecture

In medicinal chemistry, the term "privileged scaffold"—coined by Ben Evans—refers to molecular frameworks capable of providing useful ligands for more than one receptor. Among these, the pyrimidine (

For the drug developer, the pyrimidine scaffold offers a unique balance of electronic deficiency and hydrogen-bonding vectors . Unlike benzene, the incorporation of two nitrogen atoms at positions 1 and 3 significantly lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack while simultaneously providing specific vectors for hydrogen bond acceptance—a critical feature for kinase hinge binding.

This guide details the structural exploitation of pyrimidine, focusing on regioselective synthesis, structure-activity relationship (SAR) logic, and experimental protocols for library generation.

Physicochemical Properties & SAR Logic

Electronic Landscape

The pyrimidine ring is

-

C2, C4, C6 Positions: Highly electrophilic. Susceptible to Nucleophilic Aromatic Substitution (

).[1] -

C5 Position: Relatively electron-rich compared to C2/C4/C6. Susceptible to Electrophilic Aromatic Substitution (

) (e.g., halogenation, nitration). -

Basicity: Pyrimidine is a weak base (

). However, substitution with amino groups (e.g., 2-aminopyrimidine) dramatically increases basicity and solubility, often optimizing pharmacokinetic (PK) profiles.

The Kinase "Hinge Binder" Motif

In oncology, pyrimidines are the scaffold of choice for ATP-competitive inhibitors. The N1 and C2-NH motif mimics the Adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.

Table 1: Pyrimidine Substitution Vectors in Drug Design

| Position | Electronic Character | SAR Function | Common Substituents |

| C2 | High Electrophilicity | Hinge Binding / Solubility. Often bears an amine or aniline to form H-bonds with the protein backbone. | |

| C4 | Highest Electrophilicity | Selectivity Pocket. Vectors into the hydrophobic back-pocket or solvent front. | Aryl, Heteroaryl, Morpholine |

| C5 | Nucleophilic (relative) | Gatekeeper Interaction. Controls steric fit; often halogenated to induce dipole interactions. | |

| C6 | Electrophilic | Solubilizing Tail. Directed towards the solvent-exposed region. | Piperazine, Solubilizing chains |

Synthetic Methodologies: Mastering Regioselectivity

The primary challenge in pyrimidine chemistry is controlling regioselectivity when starting from symmetric precursors like 2,4-dichloropyrimidine.

The C4 vs. C2 Rule

In

-

C4 is more reactive: The intermediate Meisenheimer complex at C4 is stabilized by the para-nitrogen (N1) and ortho-nitrogen (N3).

-

C2 is less reactive: Attack at C2 is less favorable due to the lack of para-stabilization resonance forms compared to C4.

Technical Insight: To synthesize a library, one typically installs the C4 substituent first (under mild conditions), followed by the C2 substituent (forcing conditions).

Visualization: Regioselective Synthesis Workflow

Caption: Regioselective functionalization strategy for 2,4-dichloropyrimidines. C4 substitution is kinetically favored.

Experimental Protocol: Synthesis of a Kinase Inhibitor Core

Target: N2-(4-aminophenyl)-N4-phenylpyrimidine-2,4-diamine (Generic Kinase Scaffold)

Phase 1: C4-Selective Displacement ( )

Objective: Install the hydrophobic moiety at C4.

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Aniline (1.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

-

Solvent: Ethanol or n-Butanol.

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in ethanol at

. -

Add DIPEA followed by the dropwise addition of Aniline.

-

Stir at room temperature (RT) for 4–6 hours. Note: Heating promotes bis-substitution; keep cool to ensure C4 selectivity.

-

Monitoring: TLC (Hexane/EtOAc 3:1). The mono-substituted product is more polar than the starting material but less polar than the bis-product.

-

-

Workup: Pour into ice water. Filter the precipitate.[2] Recrystallize from EtOH/Water.

-

Validation:

NMR should show a characteristic doublet for the C5 proton (

Phase 2: C2-Amination (Buchwald-Hartwig Coupling)

Objective: Install the hinge-binding amine at C2.

-

Reagents: 4-Chloro-N-phenylpyrimidin-4-amine (Intermediate from Phase 1), p-Phenylenediamine (1.2 eq).

-

Catalyst System:

(5 mol%), XPhos or BINAP (10 mol%), -

Solvent: 1,4-Dioxane (degassed).

-

Procedure:

-

Combine reagents in a sealed tube under Argon.

-

Heat to

for 12 hours. -

Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (DCM/MeOH gradient).

-

Therapeutic Case Studies

Oncology: The CDK4/6 Inhibitors

Drugs like Palbociclib and Ribociclib utilize a fused pyrimidine (pyrido[2,3-d]pyrimidine) or a pyrimidine-based core.

-

Mechanism: The pyrimidine N1 and an adjacent exocyclic amine function as the hinge binder.

-

Structural Feature: The C2-amine is critical for orientation, while the C4/C6 substituents project into the solvent channel to improve solubility and selectivity against other kinases.

Antivirals: NNRTIs

Etravirine (Intelence) is a diarylpyrimidine (DAPY).

-

Flexibility: The pyrimidine core acts as a central hub connecting two aryl wings via flexible linkers (NH/O).

-

"Wiggling" Effect: This flexibility allows the drug to adjust its conformation to bind to mutant Reverse Transcriptase enzymes, overcoming resistance—a classic example of "strategic flexibility" anchored by a rigid pyrimidine core.

Pathway Visualization: Kinase Inhibition

Caption: Pharmacophore mapping of a pyrimidine-based inhibitor within the kinase ATP pocket.

Future Perspectives: PROTACs and FBDD

The pyrimidine scaffold is evolving beyond simple inhibition:

-

Fragment-Based Drug Discovery (FBDD): Pyrimidines are ideal "fragments" due to their low molecular weight (<200 Da) and high ligand efficiency.

-

PROTACs: Pyrimidine-based kinase inhibitors are increasingly used as the "warhead" ligand linked to E3 ligase recruiters (like Cereblon) to induce targeted protein degradation.

References

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents. Current Pharmaceutical Design, 2025.[3]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry, 2015.[4]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews, 2025.

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006.

-

Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 2014.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Sonogashira Coupling of 2-Halopyrimidines with Propargyl Alcohol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Alkynylpyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3][4][5] Its prevalence stems from its ability to mimic endogenous nucleic acid bases and its versatile chemical handles that allow for extensive structural diversification.[6] The introduction of an alkynyl group, particularly a propargyl alcohol moiety, onto the pyrimidine ring via the Sonogashira coupling reaction creates a highly valuable class of intermediates.[7] These molecules serve as rigid linkers, introduce unique steric and electronic properties, and provide a reactive handle for further chemical transformations, such as click chemistry or cyclization reactions.[8][9]

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful and reliable method for forming sp²-sp carbon-carbon bonds under mild conditions.[10][11][12] This guide provides a detailed protocol, mechanistic insights, and practical troubleshooting advice for the successful Sonogashira coupling of 2-halopyrimidines with propargyl alcohol, tailored for researchers, scientists, and drug development professionals.

The Reaction Mechanism: A Synergistic Palladium and Copper Catalysis

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[13][14][15] This synergistic relationship allows the reaction to occur under mild conditions with high efficiency.[10][16]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 2-halopyrimidine, forming a Pd(II)-pyrimidine complex. The reactivity of the halide is crucial, following the general trend: I > Br >> Cl.[17]

-

Transmetalation: The key step where the two cycles intersect. A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 2-alkynylpyrimidine product and regenerate the active Pd(0) catalyst.[14]

-

-

Copper Cycle:

Caption: Catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the copper-palladium catalyzed coupling of a 2-halopyrimidine with propargyl alcohol. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent catalyst deactivation and alkyne homocoupling.[18][19]

Materials and Reagents

-

2-Halopyrimidine: 2-Iodo- or 2-Bromopyrimidine (1.0 eq)

-

Propargyl alcohol: (1.2 - 1.5 eq)

-

Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[20]

-

Copper(I) Co-catalyst: Copper(I) iodide [CuI] (2-10 mol%)[20]

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq), freshly distilled.[21]

-

Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

-

Reaction Vessel: Dry Schlenk flask or sealed tube.

-

Standard laboratory glassware for work-up and purification.

-

Inert gas supply (Nitrogen or Argon).

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-halopyrimidine (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%) under a positive flow of inert gas.[22]

-

Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF, to make a ~0.1 M solution) followed by the amine base (e.g., Et₃N, 2.5 eq) via syringe.[21]

-

Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. A color change to a light yellow or orange solution is often observed.

-

Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirring reaction mixture via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80°C. The optimal temperature depends on the reactivity of the halide (iodides often react at room temperature, while bromides may require heating).[20][23] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to remove the amine base) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(3-hydroxyprop-1-yn-1-yl)pyrimidine.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchtrend.net [researchtrend.net]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Consecutive three-component synthesis of (hetero)arylated propargyl amides by chemoenzymatic aminolysis–Sonogashira coupling sequence - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02386B [pubs.rsc.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. reddit.com [reddit.com]

Technical Support Center: Synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol

Welcome to the technical support center for the synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this valuable synthetic building block. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics. The Sonogashira cross-cou[1][2]pling reaction is a highly effective method for the formation of C(sp²)-C(sp) bonds, making it a key strategy for synthesizing alkynyl-substituted heterocycles like our target molecule.

This guide will address [2][3]common challenges and provide actionable solutions to improve the yield and purity of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inactive Catalyst: The Palladium catalyst may have degraded due to exposure to air or moisture. | - Ensure the use of a fresh, high-quality Palladium catalyst such as PdCl₂(PPh₃)₂.- Consider using a more robust catalyst system, like a palladacycle or a heterogeneous catalyst which can sometimes offer higher stability. |

| 2. Insufficient B[4][5]ase: The amine base (e.g., triethylamine) is crucial for both the copper and copper-free Sonogashira catalytic cycles. | - Use a freshly distil[3][6]led, anhydrous amine base.- Increase the equivalents of the base (typically 2-3 equivalents are sufficient). | |

| 3. Poor Halide Reactivity: The reactivity of the 2-halopyrimidine follows the trend I > Br > Cl. If using 2-chloropyrimidine, the reaction may be sluggish. | - If possible, use 2-i[3]odopyrimidine or 2-bromopyrimidine for higher reactivity.- For less reactive chlorides, higher reaction temperatures and more active catalyst systems may be necessary. | |

| Formation of Multip[5]le Byproducts (Messy TLC) | 1. Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself, especially in the presence of oxygen and the copper co-catalyst. | - Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.- Consider a copper-free Sonogashira protocol, which can mitigate this side reaction. |

| 2. Dehalogenation[6][7] of the Pyrimidine: The starting halopyrimidine can be reduced, leading to the formation of unsubstituted pyrimidine. | - Ensure the reaction is not overheated. - Use a well-defined[8] catalyst system to minimize side reactions. | |

| 3. Complex Mixture of Oligomers/Polymers: This can occur at higher temperatures or with prolonged reaction times. | - Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. - Consider lowering [2]the reaction temperature. | |

| Difficulty in Product Purification | 1. Co-elution with Starting Materials or Byproducts: The polarity of the product may be similar to that of the starting materials or byproducts. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.- Consider alternative purification methods such as preparative TLC or HPLC. |

| 2. Presence of Residual Metals: Palladium and copper residues can contaminate the final product. | - After the reaction, filter the mixture through a pad of celite to remove the bulk of the catalyst. - Perform an aqueous[2] workup to remove water-soluble salts.- For persistent metal contamination, consider using a metal scavenger. | |

| 3. Product Instability: Propargyl alcohols can sometimes be sensitive to acidic or basic conditions. | - Use a neutral workup if possible.- Avoid prolonged exposure to strong acids or bases during purification. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material, 2-chloro, 2-bromo, or 2-iodopyrimidine?

A1: The reactivity order for the halide in Sonogashira coupling is I > Br > Cl. Therefore, 2-iodopyrimidi[3]ne will generally give the best results under milder conditions. However, 2-bromopyrimidine is also a viable and often more cost-effective option. 2-chloropyrimidine is the least reactive and may require more forcing conditions, such as higher temperatures and more active catalysts.

Q2: Is a copper co-cat[5]alyst necessary for this reaction?

A2: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst (typically CuI), copper-free versions have been developed. The copper co-catalyst fa[6][7]cilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium center. Copper-free systems can b[3]e advantageous in minimizing alkyne homocoupling (Glaser coupling). However, they may require different ligands or reaction conditions to be effective.

Q3: What is the optimal solvent and temperature for this synthesis?

A3: A variety of solvents can be used, with polar aprotic solvents like acetonitrile or THF being common choices. The reaction temperature will depend on the reactivity of the halopyrimidine. For iodo- and bromo-pyrimidines, the reaction can often be run at room temperature to 60 °C. For less reactive chloro-pyrimidines, temperatures of 80 °C or higher may be necessary.

Q4: How can I effectiv[9]ely monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent sy[2]stem (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (usually the halopyrimidine) indicates the completion of the reaction. LC-MS can also be used for more precise monitoring.

Q5: What are the key safety precautions for this synthesis?

A5:

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Copper Iodide: Copper salts are harmful if ingested. Avoid creating dust.

-

Solvents: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling organic solvents.

-

Inert Atmosphere: When working with pyrophoric reagents or under an inert atmosphere, ensure proper training and equipment are used.

Experimental Protocols

Optimized Sonogashira Coupling Protocol

This protocol provides a general guideline for the synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol.

Materials:

-

2-Bromopyrimidine (1.0 eq)

-

Propargyl alcohol (1.2 eq)

-

PdCl₂(PPh₃)₂ (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous THF or Acetonitrile

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the anhydrous solvent and triethylamine via syringe.

-

Add propargyl alcohol dropwise to the stirring mixture.

-

Heat the reaction mixture to 60 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Visualizing the Process

Sonogashira Catalytic Cycle

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

- 8. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Purification of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol and Related Polar Organic Compounds

Welcome to the Technical Support Center dedicated to the purification of challenging polar organic molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating and purifying polar compounds, using 3-(Pyrimidin-2-yl)prop-2-yn-1-ol as a representative case study. This molecule, with its hydrogen-bonding alcohol group and basic pyrimidine ring, exemplifies the common challenges associated with this class of compounds: poor retention in reversed-phase chromatography, peak tailing, and potential instability on standard silica gel.

This document moves beyond simple protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot effectively and develop robust methods for your specific needs.

Troubleshooting Guide: Addressing Specific Purification Issues

This section is formatted as a series of common problems encountered in the lab, followed by expert analysis and actionable solutions.

Issue 1: My compound, 3-(Pyrimidin-2-yl)prop-2-yn-1-ol, shows little to no retention on a C18 column. It elutes in or near the solvent front.

-

Expert Analysis: This is a classic and expected behavior for highly polar molecules in reversed-phase (RP) chromatography.[1][2] The fundamental principle of RP chromatography is the partitioning of an analyte between a polar mobile phase and a nonpolar stationary phase (like C18).[3] Your polar compound has a much higher affinity for the polar aqueous mobile phase than for the hydrophobic stationary phase, leading to rapid elution with minimal interaction.[4]

-

Solutions & Protocols:

-

Switch to a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases, which can offer different selectivity for polar analytes.[1]

-

Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective solution for very polar compounds.[5] It utilizes a polar stationary phase (like silica, diol, or amine-based) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[5][6] In HILIC, water acts as the strong, eluting solvent.[7]

-

Workflow Diagram: Selecting a Purification Method

Caption: Decision tree for poor RP retention.

-

-

Issue 2: I'm observing significant peak tailing for my basic compound during normal-phase flash chromatography on silica gel.

-

Expert Analysis: Peak tailing for basic compounds like your pyrimidine-containing molecule is typically caused by strong, non-ideal interactions with acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the chromatogram.

-

Solutions & Protocols:

-

Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your analyte for the acidic sites on the silica. Triethylamine (TEA) is a common choice. Start with 0.1-1% TEA in your solvent system.[1] For highly basic compounds, a solution of ammonium hydroxide in methanol can also be effective when used as a polar component in a solvent system like dichloromethane/methanol.[8][9]

-

Deactivate the Stationary Phase: You can reduce the acidity of the silica gel before running the column.

-

Protocol: Silica Gel Deactivation

-

Prepare Slurry: Prepare a slurry of your silica gel in the initial, nonpolar eluent.

-

Add Base: Add 1-2% triethylamine (by volume) to the slurry and mix thoroughly.

-

Pack Column: Pack the column using this slurry.

-

Equilibrate: Flush the packed column with 2-3 column volumes of your starting mobile phase (containing the TEA) to ensure a homogenous environment before loading your sample.[1]

-

-

-

Issue 3: My compound appears to be degrading on the silica gel column.

-

Expert Analysis: The acidic nature of silica gel can catalyze the decomposition of sensitive molecules.[8] If you observe new spots on TLC after spotting your compound and letting it sit on the plate for a while, or if you get poor recovery from your column, instability is a likely cause.

-

Solutions & Protocols:

-

Use a Less Acidic Stationary Phase: Switch to a different stationary phase. Alumina (which can be basic, neutral, or acidic) or Florisil are common alternatives.[8] Neutral alumina is often a good starting point for acid-sensitive compounds.

-

Deactivate Silica Gel: As described in Issue 2, deactivating the silica with a base like triethylamine can suppress its acidity and prevent degradation.[1][8]

-

Change Purification Technique: If the compound is highly sensitive, avoid adsorption chromatography altogether. Consider techniques like crystallization, preparative HPLC using a more inert stationary phase (like a polymer-based column), or liquid-liquid extraction if the impurities have significantly different polarities.

-

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for purifying highly polar compounds like 3-(Pyrimidin-2-yl)prop-2-yn-1-ol?

A: For highly polar, water-soluble analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred method.[2] It provides robust retention, which is often difficult to achieve with traditional reversed-phase (C18) columns.[2][5] Normal-phase chromatography can also be used, but HILIC offers the advantage of using reversed-phase compatible solvents (acetonitrile and water), which are often less toxic and easier to remove than normal-phase solvents.[5]

Q2: How do I choose an appropriate starting solvent system for flash chromatography of a new polar compound?

A: The goal is to find a solvent system using Thin Layer Chromatography (TLC) that gives your target compound a retention factor (Rf) of approximately 0.2-0.3.[1] This Rf value typically ensures that the compound will elute from a flash column in a reasonable number of column volumes without being too close to the solvent front or requiring an excessive amount of solvent. For a polar compound like 3-(Pyrimidin-2-yl)prop-2-yn-1-ol, start with a moderately polar system like 5-10% methanol in dichloromethane or ethyl acetate and gradually increase the polarity.

Q3: What are the key differences between Reversed-Phase, Normal-Phase, and HILIC chromatography?

A: The primary differences lie in the polarity of the stationary and mobile phases and the resulting elution order.

| Chromatography Mode | Stationary Phase Polarity | Mobile Phase Polarity | Elution Order | Best For |

| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/EtOAc) | Non-polar compounds elute first.[3] | Non-polar to moderately polar compounds. |

| Reversed-Phase (RP) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | Polar compounds elute first.[3] | Non-polar and moderately polar compounds. |

| HILIC | Polar (e.g., Silica, Amine, Diol) | High % Non-polar Organic (e.g., ACN/Water) | The most polar compounds are retained longer. | Highly polar, water-soluble compounds.[2][7] |

Q4: My compound is soluble in water but not in the organic solvents used for normal-phase chromatography. How can I purify it?

A: This is a common challenge that makes normal-phase chromatography impractical.[10] Your best options are:

-

HILIC: As the mobile phase in HILIC contains water, it is well-suited for water-soluble compounds.[5][7]

-

Reversed-Phase Chromatography: Even if retention is poor, it might be sufficient to separate from very nonpolar or much more polar impurities. Using 100% aqueous mobile phases is possible with certain modern RP columns designed to prevent "dewetting."[1]

-

Crystallization: If your compound is a solid, crystallization from a suitable solvent system (e.g., a polar solvent like ethanol with the addition of a less polar anti-solvent) can be a highly effective purification method.

Experimental Protocols

Protocol: HILIC Flash Chromatography of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol

-

Stationary Phase Selection: Use a silica gel or an amine-functionalized silica column.

-

Mobile Phase Preparation:

-

Solvent A: Acetonitrile (ACN)

-

Solvent B: Deionized Water

-

Optional Modifier: To improve peak shape, you can add a buffer to the aqueous phase, such as 10 mM ammonium formate.[1]

-

-

TLC Analysis: Spot your crude sample on a silica TLC plate and develop it in various ratios of ACN:Water (e.g., 95:5, 90:10, 85:15). The goal is to find a ratio that gives your product an Rf of ~0.3.

-

Column Equilibration: Equilibrate the column with your initial mobile phase conditions (e.g., 95:5 ACN:Water) for at least 5-10 column volumes. HILIC can require longer equilibration times than RP.

-

Sample Loading: Dissolve your crude material in a solvent that is as weak (high in acetonitrile) as possible. If solubility is an issue, use a small amount of a stronger solvent like methanol or DMSO, but be aware this can affect peak shape.

-

Elution: Run the chromatography using a gradient, for example, starting at 95:5 ACN:Water and gradually increasing the water content to 80:20 ACN:Water over 10-15 column volumes.

-

Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

References

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

-

Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

-

Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Available at: [Link]

-

LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

-

LC Services. (2022, February 7). Understanding Chromatography - How does HPLC work to separate components of a mixture? Available at: [Link]

-

Amerigo Scientific. (n.d.). Overview of Polar Gas Chromatography. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

-

Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Available at: [Link]

-

Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Available at: [Link]

-

Reddit. (2023, January 7). Purification of strong polar and basic compounds. Available at: [Link]

-

Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

- Google Patents. (n.d.). WO2022030380A1 - Polar organic solvent purification method...

-

ACS Publications. (2010, April 28). Demonstration of Molecular Purification in Polar Aprotic Solvents by Organic Solvent Nanofiltration. Organic Process Research & Development. Available at: [Link]

-

PubChem. (n.d.). 3-(pyrimidin-2-yl)prop-2-yn-1-ol. Available at: [Link]

-

PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. Available at: [Link]

-

Quora. (2020, April 25). Very polar compounds are sometimes purified by reverse phase chromatography... Available at: [Link]

-

PubChem. (n.d.). 3-(pyridin-2-yl)prop-2-yn-1-ol. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmanow.live [pharmanow.live]

- 3. Understanding Chromatography - How does HPLC work to separate components of a mixture? - LC Services [lcservicesltd.co.uk]

- 4. quora.com [quora.com]

- 5. biotage.com [biotage.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. biotage.com [biotage.com]

- 8. Chromatography [chem.rochester.edu]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Sonogashira Couplings for Pyrimidine Substrates

Welcome to the Technical Support Center for Sonogashira coupling reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful C-C bond-forming reaction for their specific applications. Pyrimidine moieties are central to many pharmaceutical compounds, and their successful functionalization via Sonogashira coupling is a common yet sometimes challenging task.[1][2] This resource provides in-depth, field-proven insights to help you navigate the complexities of your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.

Q1: My Sonogashira reaction with a halopyrimidine is giving a low or no yield. What are the first things I should check?

A1: A failed Sonogashira reaction can be frustrating, but a systematic check of your reaction components and conditions will often reveal the culprit. Here’s a prioritized checklist:

-

Reagent and Solvent Quality:

-

Palladium Catalyst: Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh.[3] Palladium(0) complexes can be sensitive to air and moisture, leading to decomposition.[4]

-

Copper(I) Co-catalyst: Copper(I) salts, like CuI, can oxidize over time. Use a fresh, high-purity source.[4]

-

Solvents and Base: Use anhydrous, degassed solvents. Oxygen can lead to catalyst decomposition and promote the undesirable homocoupling of your alkyne (Glaser coupling).[4][5][6] Amine bases, such as triethylamine or diisopropylamine, should be distilled to remove any water or oxidized impurities.[7]

-

-

Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed version, is sensitive to oxygen.[5][8] Ensure your reaction vessel has been thoroughly purged with an inert gas (argon or nitrogen) and that all reagent additions are performed under a positive pressure of inert gas.[4]

-

Substrate Purity: Impurities in your halopyrimidine or terminal alkyne can act as catalyst poisons.[4] Purify your starting materials by recrystallization, distillation, or column chromatography if their purity is in doubt.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: The formation of a 1,3-diyne from the self-coupling of your terminal alkyne is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[6][8] Here are several strategies to mitigate this issue:

-

Strictly Anaerobic Conditions: As mentioned above, oxygen promotes Glaser coupling.[5] Rigorous degassing of all solvents and reagents is crucial.[4]

-

Reduce Copper(I) Loading: High concentrations of the copper co-catalyst can accelerate homocoupling.[6][9] Reduce the amount of CuI to the minimum effective level, which may be as low as 1-2 mol%.

-

Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[4]

-

Consider a Copper-Free Protocol: For particularly sensitive substrates or when homocoupling is a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective solution.[8][10][11][12] These reactions often employ specialized palladium catalysts and ligands.[10]

Troubleshooting Workflow for Low Yield or High Homocoupling

Caption: A step-by-step workflow for troubleshooting common Sonogashira coupling issues.

Q3: My chloro- or bromopyrimidine is unreactive. How can I drive the reaction to completion?

A3: The reactivity of halopyrimidines in Sonogashira coupling follows the general trend of I > Br > Cl >> F.[13] This is due to the increasing carbon-halogen bond strength, making the oxidative addition step more difficult for lighter halogens.[13] If your chloro- or bromopyrimidine is showing low reactivity, consider the following optimizations:

-

Increase Reaction Temperature: Higher temperatures are often required for less reactive aryl bromides and chlorides.[8][9] Using a sealed tube or microwave reactor can allow for temperatures above the solvent's boiling point.[1]

-

Choice of Catalyst and Ligand:

-

For challenging substrates, more sophisticated catalyst systems may be necessary. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can enhance the activity of the palladium catalyst, particularly for aryl chlorides.[3][10]

-

N-heterocyclic carbene (NHC) palladium complexes have also shown great promise for activating less reactive halides.[3][8]

-

-

Solvent and Base Selection:

-

While THF and DMF are common solvents, sometimes a switch is beneficial. For instance, diisopropylamine in toluene has been used successfully for aryl bromides.[9]

-

The choice of base can also be critical. While triethylamine is standard, other bases like diisopropylamine, piperidine, or even inorganic bases like K₃PO₄ or Cs₂CO₃ in certain protocols can improve results.[8][14][15]

-

| Parameter | Recommendation for Iodo-pyrimidines | Recommendation for Bromo/Chloro-pyrimidines |

| Temperature | Room temperature to 60 °C | 80 °C to 120 °C (or higher with microwave) |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Pd(OAc)₂ with specialized ligands |

| Ligand | PPh₃ (often part of the precatalyst) | XPhos, SPhos, dppf, NHC ligands |

| Base | Triethylamine, Diethylamine | Diisopropylamine, Piperidine, K₃PO₄, Cs₂CO₃ |

Table 1: General Starting Conditions for Different Halopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Sonogashira coupling?

A1: The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][16]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the halopyrimidine (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

-

Transmetalation: The copper acetylide (Cu-C≡C-R), formed in the copper cycle, transfers the alkynyl group to the palladium complex, forming an Ar-Pd-C≡C-R species and regenerating the copper catalyst. This is often the rate-determining step.[3]

-

Reductive Elimination: The desired product (Ar-C≡C-R) is eliminated from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

-

-

Copper Cycle:

-

The terminal alkyne coordinates with the Cu(I) salt.

-

In the presence of a base (typically an amine), the alkyne is deprotonated to form a copper acetylide intermediate.[17] This intermediate is then ready for the transmetalation step with the palladium complex.

-

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Q2: Can I perform Sonogashira couplings on pyrimidines with multiple halogen substituents? How can I achieve regioselectivity?

A2: Yes, Sonogashira couplings on poly-halogenated pyrimidines are possible and offer a route to complex, multi-substituted products. Achieving regioselectivity depends on the inherent reactivity differences of the halogen positions.

-

Reactivity of Halogen Position: On the electron-deficient pyrimidine ring, the general order of reactivity for the halogen position is C4(6) > C2 > C5.[13] This means that halogens at the 4- or 6-positions are typically more susceptible to oxidative addition than those at the 2- or 5-positions.

-

Reactivity of the Halogen Itself: As previously mentioned, the reactivity order is I > Br > Cl.[13]

By combining these two principles, you can often achieve selective coupling. For example, in a 2-chloro-4-iodopyrimidine, the Sonogashira coupling will almost exclusively occur at the more reactive C4-I bond.[18] For di-iodinated purines (a related heterocyclic system), catalyst control has been shown to direct regioselectivity, with monodentate ligands favoring one position and bidentate ligands favoring another.[19] This suggests that ligand choice could also be a tool for controlling selectivity in dihalopyrimidines.

Q3: What are the advantages of a copper-free Sonogashira coupling, and what are the key modifications to the standard protocol?

A3: The primary advantages of eliminating the copper co-catalyst are:

-

Avoidance of Glaser Homocoupling: This is the most significant benefit, leading to cleaner reactions and higher yields of the desired product.[8][11]

-

Simplified Workup: No need to remove copper salts during purification.

-

Biocompatibility: Copper-free methods are often preferred for biological applications and the synthesis of sensitive molecules where copper toxicity is a concern.[20]

Key Protocol Modifications for Copper-Free Conditions:

-

Palladium Source and Ligand: Often requires a more active palladium catalyst system. This can involve using palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[3]

-

Base: A strong amine base is typically required, often in excess or even as the solvent.[8] Piperidine, pyrrolidine, or diisopropylamine are common choices.[3] Sometimes, inorganic bases like cesium carbonate are used.[3]

-

Solvent: Aprotic polar solvents like DMF, NMP, or THF are commonly used.[10][21]

General Copper-Free Protocol:

-

To a reaction flask under an inert atmosphere, add the halopyrimidine, palladium precatalyst (e.g., Pd(OAc)₂), and the appropriate ligand.

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne.

-

Heat the reaction to the required temperature and monitor its progress.

| Component | Standard Sonogashira | Copper-Free Sonogashira |

| Co-catalyst | CuI (typically 5-10 mol%) | None |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | PPh₃ | Bulky, electron-rich phosphines (XPhos, etc.), NHCs |

| Base | Triethylamine, Diethylamine | Often stronger amines (Piperidine, etc.) or inorganic bases |

| Key Advantage | Generally faster for reactive halides | Minimizes homocoupling, cleaner reaction |

Table 2: Comparison of Standard and Copper-Free Sonogashira Conditions.

Experimental Protocols

General Protocol for a Standard (Copper-Catalyzed) Sonogashira Coupling of a Halopyrimidine

-

To a dry Schlenk flask or sealed tube, add the halopyrimidine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).[13]

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.) via syringe.[13]

-

Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.5 eq.) via syringe.[13]

-

Stir the reaction at the desired temperature (e.g., room temperature for iodides, 60-80 °C for bromides) and monitor by TLC or LC-MS.[13]

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.[13]

-

The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

References

-

A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]

-

Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). IntechOpen. Retrieved February 22, 2024, from [Link]

-

Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2012). PMC. Retrieved February 22, 2024, from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]

-

Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. (2015). MDPI. Retrieved February 22, 2024, from [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. Retrieved February 22, 2024, from [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved February 22, 2024, from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021). PMC. Retrieved February 22, 2024, from [Link]

-

Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Copper-free Sonogashira coupling. (2008). The chemical reaction database. Retrieved February 22, 2024, from [Link]

-

Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved February 22, 2024, from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]

-

Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. (2021). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

-

Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]

-

Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved February 22, 2024, from [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved February 22, 2024, from [Link]

-

Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved February 22, 2024, from [Link]

-

Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. (2021). PMC. Retrieved February 22, 2024, from [Link]

-

Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]

-

Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. Retrieved February 22, 2024, from [Link]

-

The Sonogashira Coupling. (n.d.). Retrieved February 22, 2024, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]

-

Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025). YouTube. Retrieved February 22, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. depts.washington.edu [depts.washington.edu]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. books.lucp.net [books.lucp.net]

Technical Support Center: Characterization of Pyrimidine Derivatives

Status: Operational Operator: Senior Application Scientist Ticket Scope: Analytical Chemistry, Structural Elucidation, Method Development

Introduction

Welcome to the technical support hub. If you are working with pyrimidine derivatives—whether nucleobase analogs, antiviral candidates, or novel heterocycles—you have likely encountered their deceptive simplicity. The pyrimidine ring is a "chameleon" in analytical chemistry. Its nitrogen atoms induce rapid proton exchange (tautomerism), its polarity complicates reverse-phase retention, and its symmetry often masks regioisomerism during synthesis.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your workflow using field-proven protocols and mechanistic logic.

Module 1: NMR Spectroscopy & Tautomerism

Issue: “My proton NMR spectrum has broad/missing peaks, or the chemical shifts don't match the predicted structure.”

The Root Cause: Tautomeric Equilibrium

Pyrimidine derivatives, particularly those with hydroxyl (-OH) or amino (-NH2) substituents at positions 2, 4, or 6, exist in a dynamic equilibrium between lactam (keto) and lactim (enol) forms. Standard prediction software often fails here because it assumes a static structure.

-

Mechanism: The equilibrium is solvent-dependent.[1] Polar solvents (DMSO, H₂O) stabilize the more polar keto form via dipole interactions. Non-polar solvents (CDCl₃) may favor the enol form or result in rapid exchange that broadens peaks into the baseline [1, 2].

Troubleshooting Protocol: Stabilizing the Tautomer

To resolve broad signals or ambiguous shifts, you must "freeze" the equilibrium or slow the proton exchange rate.

-

Solvent Switching:

-

Standard: Start with DMSO-d6 . It is a hydrogen-bond acceptor that slows proton exchange, often sharpening broad N-H signals into observable singlets/doublets.

-

Alternative: If solubility permits, TFE-d3 (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) can stabilize specific tautomers via strong hydrogen bond donation, though these are expensive.

-

-

Variable Temperature (VT) NMR:

-